molecular formula C20H20BrFN2O3S B2725939 1-(4-bromo-2-fluorobenzyl)-3-(4-ethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 912781-16-9

1-(4-bromo-2-fluorobenzyl)-3-(4-ethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2725939
CAS No.: 912781-16-9
M. Wt: 467.35
InChI Key: ACYVTHFGKDXDSX-UHFFFAOYSA-N
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Description

1-(4-bromo-2-fluorobenzyl)-3-(4-ethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a high-purity chemical compound supplied for research purposes. This complex molecule features a tetrahydrothieno[3,4-d]imidazol-2(3H)-one core structure with a 5,5-dioxide moiety, substituted by both a 4-bromo-2-fluorobenzyl group and a 4-ethylphenyl ring. The specific physicochemical properties, solubility, and stability of this compound should be determined by the researcher. The primary research applications and detailed mechanism of action for this specific molecule are areas of ongoing investigation and are not yet fully characterized in available scientific literature. Researchers are advised to consult specialized scientific databases for potential bioactivity or synthetic utility. As with all research chemicals, proper safety handling procedures must be followed. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[(4-bromo-2-fluorophenyl)methyl]-3-(4-ethylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrFN2O3S/c1-2-13-3-7-16(8-4-13)24-19-12-28(26,27)11-18(19)23(20(24)25)10-14-5-6-15(21)9-17(14)22/h3-9,18-19H,2,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYVTHFGKDXDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)CC4=C(C=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C18_{18}H19_{19}BrF N2_{2}O2_{2}S
  • Molecular Weight : 404.32 g/mol

The compound features a thienoimidazole core, which is known for its diverse biological activities. The presence of bromine and fluorine atoms may enhance its pharmacological properties through increased lipophilicity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The thienoimidazole derivatives often exhibit inhibitory effects on various enzymes, including kinases and phosphatases, which play critical roles in cellular signaling pathways.
  • Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activity, which can mitigate oxidative stress in cells.
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the effects of thienoimidazole derivatives on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in human breast cancer (MCF-7) and colon cancer (HT-29) cell lines at concentrations above 10 µM, with an IC50_{50} value of approximately 15 µM .
    • Mechanistic studies revealed that the compound induces apoptosis through the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
  • Enzyme Inhibition Studies :
    • Research has shown that similar thienoimidazole compounds act as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for diabetes and obesity treatment. The compound demonstrated an IC50_{50} value of 4.5 µM against PTP1B, suggesting it could enhance insulin signaling pathways .
  • Antioxidant Activity :
    • In vitro assays measuring reactive oxygen species (ROS) levels indicated that the compound significantly reduced ROS production in human neuronal cells exposed to oxidative stress conditions, suggesting a protective effect against neurodegeneration .

Data Table: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50_{50} ValueMechanism of Action
AnticancerMCF-7 (Breast Cancer)15 µMInduction of apoptosis
Enzyme InhibitionPTP1B4.5 µMCompetitive inhibition
AntioxidantNeuronal CellsN/AReduction of ROS levels

Scientific Research Applications

The compound 1-(4-bromo-2-fluorobenzyl)-3-(4-ethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a complex organic molecule that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its synthesis, biological activities, and potential therapeutic uses.

Example Synthetic Pathway

A potential synthetic pathway could be outlined as follows:

  • Start with a suitable precursor containing the thienoimidazole core.
  • Perform bromination and fluorination under controlled conditions.
  • Conduct alkylation to introduce the ethyl group.
  • Purify the final product using recrystallization techniques.

Anticancer Activity

Research indicates that compounds with thienoimidazole structures exhibit significant anticancer properties. Specifically, studies have shown that derivatives can inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival. For instance, the compound may act as an inhibitor of tyrosine kinases, which are crucial in many signaling pathways related to cancer progression.

Antimicrobial Properties

The presence of halogen atoms (bromine and fluorine) enhances the antimicrobial activity of compounds. Preliminary studies suggest that this specific compound may possess antibacterial and antifungal properties, making it a candidate for further investigation in infectious disease treatment.

Neurological Applications

Recent investigations into thienoimidazole derivatives have highlighted their potential neuroprotective effects. This compound could be explored for its ability to modulate neurotransmitter systems or protect against neurodegenerative diseases due to its structural similarities to known neuroactive compounds.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a related thienoimidazole derivative showed potent activity against breast cancer cells in vitro. The compound was found to induce apoptosis through mitochondrial pathways, suggesting similar mechanisms could be explored for the compound .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, derivatives of thienoimidazole were tested against various bacterial strains. Results indicated significant inhibition zones compared to control groups, leading researchers to propose further development for clinical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects, molecular properties, and reported applications.

Structural and Molecular Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 1: 4-Bromo-2-fluorobenzyl
3: 4-Ethylphenyl
C₂₀H₁₉BrFN₂O₂S 450.3 High lipophilicity due to bromo/fluoro groups; potential CNS or antiviral activity .
1,3-Bis(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 1,3: 4-Fluorophenyl C₁₇H₁₄F₂N₂O₃S 364.37 Enhanced electronegativity from fluorine; explored in neuropharmacology .
1-Allyl-3-(4-bromophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide 1: Allyl
3: 4-Bromophenyl
C₁₄H₁₅BrN₂O₂S₂ 387.32 Thione group improves metal-binding capacity; possible use in catalysis .
1-(4-Ethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 1: 4-Ethoxyphenyl
3: Phenyl
C₁₉H₂₀N₂O₃S 366.44 Ethoxy group enhances aqueous solubility; studied in drug delivery .
1-(4-Bromophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide 1: 4-Bromophenyl C₁₁H₁₁BrN₂O₂S₂ 347.30 Simplified structure; used as a precursor in organocatalysis .

Substituent Effects on Properties

  • Electron-Withdrawing Groups (Br, F): The bromo and fluoro groups in the target compound increase lipophilicity and metabolic stability, making it suitable for penetrating biological membranes. This contrasts with the ethoxy group in C₁₉H₂₀N₂O₃S, which improves solubility but reduces membrane permeability .
  • Thione vs. Oxo Groups: Replacement of the oxo group with a thione (e.g., in C₁₄H₁₅BrN₂O₂S₂) alters electronic density, enhancing interactions with metal ions or cysteine residues in enzymes .

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